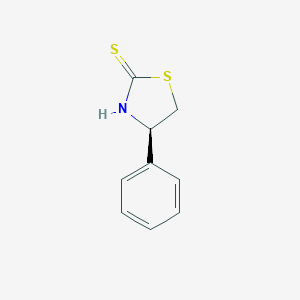

(R)-4-Phenylthiazolidine-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-phenyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXSISKCCADMLK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467963 | |

| Record name | (R)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110199-18-3 | |

| Record name | (R)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-Phenylthiazolidine-2-thione: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Phenylthiazolidine-2-thione , a chiral heterocyclic compound, serves as a valuable building block in asymmetric synthesis and drug discovery. Its rigid thiazolidine-2-thione structure, combined with the stereogenic center at the 4-position, makes it an effective chiral auxiliary for controlling the stereochemical outcome of various chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and applications, with a focus on its role in asymmetric synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Synonyms | (4R)-4-Phenyl-1,3-thiazolidine-2-thione | [1] |

| CAS Number | 110199-18-3 | [1] |

| Molecular Formula | C₉H₉NS₂ | [1] |

| Molecular Weight | 195.3 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98.5% (Chiral purity) | |

| Storage | Store at room temperature | [1][2] |

Physicochemical Data

| Property | Value | Conditions | Reference(s) |

| Melting Point | 128 - 130 °C | Not specified | [1] |

| Optical Rotation | [α]²⁰/D = -207° to -204° | c = 0.35 in CHCl₃ | |

| Solubility | Soluble in chloroform. | Not specified | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| Aromatic-H | 7.20-7.40 | m | - | CDCl₃ |

| H-4 | ~5.5 | dd | - | CDCl₃ |

| H-5a | ~3.8 | dd | - | CDCl₃ |

| H-5b | ~3.3 | dd | - | CDCl₃ |

| NH | Broad singlet | - | - | CDCl₃ |

Note: The chemical shifts are approximate and based on general knowledge of similar structures. Actual values may vary.

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm | Solvent | Reference(s) |

| C=S | ~201 | DMSO | [3] |

| Aromatic C (quaternary) | ~140 | DMSO | |

| Aromatic C-H | ~129, ~128, ~126 | DMSO | |

| C-4 | ~65 | DMSO | |

| C-5 | ~38 | DMSO |

FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| N-H Stretch | 3400-3300 | Medium | [4] |

| C-H Stretch (Aromatic) | 3100-3000 | Weak | [5] |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | [5] |

| C=S Stretch | 1250-1020 | Strong | |

| C-N Stretch | 1350-1280 | Medium-Strong |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thiazolidine-2-thiones involves the reaction of a corresponding amino alcohol with carbon disulfide. A microwave-assisted approach has been shown to be efficient.[6]

Materials:

-

(R)-2-Phenylglycinol

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

In a microwave reactor vessel, combine (R)-2-phenylglycinol (1.0 eq), triethylamine (2.5 eq), and carbon disulfide (3.0 eq) in a minimal amount of DMSO.

-

Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.

Materials:

-

Crude this compound

-

Ethanol

-

Hexane (or water as an anti-solvent)

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Slowly add a non-solvent like hexane or water to the hot ethanolic solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/hexane mixture.

-

Dry the crystals under vacuum to yield pure this compound.

Applications in Asymmetric Synthesis

This compound is widely employed as a chiral auxiliary in various asymmetric reactions, most notably in aldol additions. The bulky phenyl group at the stereogenic center effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the electrophilic attack to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters.

Asymmetric Aldol Reaction Workflow

The following diagram illustrates a typical workflow for an asymmetric aldol reaction using an N-acyl derivative of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]

(R)-4-Phenylthiazolidine-2-thione CAS number

An In-depth Technical Guide to (R)-4-Phenylthiazolidine-2-thione: A Versatile Chiral Auxiliary in Asymmetric Synthesis

Introduction

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule is intrinsically linked to its therapeutic efficacy and safety.[1] this compound, a heterocyclic compound identified by the CAS number 110199-18-3 , has emerged as a significant and versatile chiral auxiliary.[1][2] Its rigid thiazolidine-2-thione structure, combined with the stereodirecting influence of the C4-phenyl group, makes it an invaluable tool for controlling the stereochemical outcome of a wide range of chemical reactions.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core properties of this compound, its synthesis, its mechanistic role in asymmetric induction, and provide a detailed, field-proven protocol for its application, thereby offering a complete framework for its effective utilization in complex synthetic challenges.

Physicochemical and Chiral Properties

The precise characterization of a chiral auxiliary is fundamental to its reliable application. The properties of this compound are well-defined, ensuring its suitability and reproducibility in stereoselective transformations. The compound typically presents as a white to off-white crystalline solid.[3]

| Property | Value | Source(s) |

| CAS Number | 110199-18-3 | [1][2][3] |

| Molecular Formula | C₉H₉NS₂ | [2][3] |

| Molecular Weight | 195.3 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 128 - 130 °C | [1][3] |

| Optical Rotation | [α]²⁰/D = -207° to -204° (c=0.35 in CHCl₃) | [1][3] |

| Purity | ≥ 98.5% (Chiral Purity) | [3] |

| Synonyms | (4R)-4-Phenyl-1,3-thiazolidine-2-thione | [2][3] |

The high degree of optical rotation is a definitive indicator of its chiral integrity, a critical parameter for its function as a chiral auxiliary.[1]

Synthesis of the Chiral Auxiliary

The synthesis of thiazolidine-2-thiones is generally achieved through the cyclization of corresponding amino alcohols.[4] For this compound, the precursor is (R)-2-phenylglycinol. The condensation reaction is typically carried out with carbon disulfide in the presence of a base. This method provides an efficient route to the chiral auxiliary.[4]

References

(R)-4-Phenylthiazolidine-2-thione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-4-Phenylthiazolidine-2-thione, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its physicochemical properties, synthesis, and key biological applications, with a focus on its role as a versatile chiral auxiliary and its potential as a therapeutic agent.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. Its chemical and physical characteristics are summarized in the table below, providing essential data for its application in research and synthesis.

| Property | Value | Reference |

| Molecular Weight | 195.3 g/mol | [1] |

| Molecular Formula | C₉H₉NS₂ | [1] |

| Melting Point | 128 - 130 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Optical Rotation | [α]²⁰D = -207° to -204° (c=0.35 in CHCl₃) | [1] |

| Purity | ≥ 98.5% (Chiral purity) | [1] |

| CAS Number | 110199-18-3 | [1] |

Synthesis of this compound

The synthesis of chiral thiazolidine-2-thiones, such as this compound, is typically achieved through the cyclization of the corresponding chiral β-amino alcohol with carbon disulfide. The following is a representative experimental protocol adapted from general methods for the synthesis of thiazolidine-2-thiones.[2][3]

Experimental Protocol: Chiral Synthesis

Objective: To synthesize this compound from (R)-phenylglycinol.

Materials:

-

(R)-phenylglycinol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol or a similar protic solvent

-

Dimethyl sulfoxide (DMSO) (optional, for microwave-assisted synthesis)

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-phenylglycinol and a molar excess of a base, such as potassium hydroxide, in ethanol.

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add a slight molar excess of carbon disulfide (CS₂) dropwise while stirring vigorously. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Microwave-Assisted Alternative: For a more rapid synthesis, the reaction can be performed under microwave irradiation in a suitable solvent like DMSO.[2][3] This method has been shown to significantly reduce reaction times.[3]

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Resuspend the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The final product should be characterized by determining its melting point, optical rotation, and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Research

This compound and its derivatives are recognized for their broad spectrum of biological activities and their utility as chiral auxiliaries in asymmetric synthesis.

As a Chiral Auxiliary

Chiral auxiliaries are instrumental in asymmetric synthesis for the stereoselective formation of new chiral centers.[4] this compound can be acylated at the nitrogen atom, and the resulting N-acyl derivative can undergo diastereoselective enolate formation and subsequent alkylation or aldol reactions. The steric hindrance provided by the phenyl group at the 4-position directs the approach of electrophiles, leading to a high degree of stereocontrol.[5][6] The auxiliary can then be cleaved to yield the desired chiral product.

Caption: Asymmetric synthesis workflow.

As a Scaffold for Biologically Active Molecules

The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Derivatives of thiazolidine-2-thione have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8][9] Overproduction of uric acid can lead to hyperuricemia and gout. Molecular docking studies have elucidated the binding mode of these inhibitors within the active site of xanthine oxidase. The thiazolidinethione moiety can form hydrogen bonds with key amino acid residues, such as Glu263 and Ser347, while other parts of the molecule can interact with residues like Gly260 and Ile264.[9] This interaction blocks the substrate from accessing the active site, thereby inhibiting the enzyme.

Caption: Xanthine oxidase inhibition pathway.

Conclusion

This compound is a valuable molecule for chemical and pharmaceutical research. Its well-defined stereochemistry makes it a powerful tool for asymmetric synthesis, while the inherent biological activity of the thiazolidine-2-thione scaffold presents numerous opportunities for the development of novel therapeutic agents. Further exploration of its derivatives is likely to yield new drug candidates with improved efficacy and selectivity for a variety of biological targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 7. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 9. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-Phenylthiazolidine-2-thione melting point and optical rotation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential physicochemical data and detailed experimental protocols for (R)-4-Phenylthiazolidine-2-thione, a critical chiral auxiliary in modern asymmetric synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and fine chemical synthesis.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder widely utilized for its ability to induce stereoselectivity in a variety of chemical reactions. Its efficacy as a chiral auxiliary is underpinned by its well-defined physical and chemical properties.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Melting Point | 128 - 130 °C | Ambient Pressure |

| Specific Optical Rotation | -204° to -207° | c=0.35 in CHCl₃, at 20°C with sodium D-line (589 nm) |

Experimental Protocols

Detailed methodologies for the determination of the melting point and optical rotation are provided below. These protocols are standard procedures and can be adapted for use with this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For this compound, a sharp melting range of 128-130 °C is indicative of a high-purity sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The crystalline solid is finely powdered using a mortar and pestle to ensure uniform heat distribution within the sample.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. The sample height in the capillary tube should be approximately 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (approximately 10-20 °C/min) is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A new sample is prepared and heated at a much slower rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure sample, this range should not exceed 2 °C.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized measure that is characteristic of a particular enantiomer under specific conditions.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Chloroform (CHCl₃), analytical grade

Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 35 mg of this compound.

-

Transfer the weighed solid to a 10 mL volumetric flask.

-

Dissolve the solid in a small amount of chloroform and then dilute to the mark with the same solvent. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 0.35 g/100 mL.

-

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up as per the manufacturer's instructions. The polarimeter cell is filled with pure chloroform (the blank), and the instrument is zeroed.

-

Sample Measurement:

-

The polarimeter cell is rinsed and then filled with the prepared solution of this compound. Care should be taken to avoid air bubbles in the light path.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured. The measurement should be repeated several times, and the average value taken.

-

-

Calculation of Specific Rotation: The specific rotation, [α], is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

The specific rotation is reported along with the temperature and the wavelength of the light used.

-

Asymmetric Synthesis Workflow

This compound is a cornerstone in asymmetric synthesis, particularly in aldol reactions, where it serves as a chiral auxiliary to control the stereochemical outcome. The general workflow for its application in an asymmetric aldol reaction is depicted below.

Caption: Workflow for an Asymmetric Aldol Reaction.

This workflow illustrates the key stages:

-

Acylation: The chiral auxiliary, this compound, is first acylated to form the corresponding N-acyl derivative.

-

Enolate Formation and Aldol Addition: The N-acyl thiazolidinethione is then treated with a Lewis acid and a hindered base to form a chiral enolate. This enolate subsequently reacts with an aldehyde in a highly diastereoselective manner to yield the aldol adduct. The phenyl group on the auxiliary sterically directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.

-

Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary from the aldol adduct. This is typically achieved through hydrolysis or reductive cleavage, yielding the desired chiral aldol product and recovering the auxiliary, which can often be reused. This process allows for the efficient transfer of chirality from the auxiliary to the final product.

Spectroscopic Profile of (R)-4-Phenylthiazolidine-2-thione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (R)-4-Phenylthiazolidine-2-thione, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of a complete, verified public dataset for this specific enantiomer, this document presents a compilation of representative spectroscopic data from closely related analogs and general experimental protocols. This information serves as a valuable reference for the synthesis, characterization, and application of this class of compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on available information for structurally similar compounds. It is crucial to note that these values are illustrative and actual experimental data may vary.

Table 1: ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference Compound | Solvent |

| C=S (C2) | ~201 | Thiazolidine-2-thione derivatives[1] | CDCl₃ |

| C4 | ~58 | Thiazolidine-2-thione derivatives[1] | CDCl₃ |

| C5 | ~38 | Thiazolidine-2-thione derivatives[1] | CDCl₃ |

| Aromatic C (quaternary) | ~138-140 | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |

| Aromatic C-H | ~125-130 | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |

Note: Data for "4-PHENYLTHIAZOLIDINE-2-THIONE" is available on SpectraBase, though the specific stereochemistry is not defined. The solvent used was DMSO.[2]

Table 2: ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound | Solvent |

| NH | ~9.5-10.0 | s (broad) | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |

| H4 | ~4.9 | t | ~7-8 | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |

| H5a | ~3.2-3.5 | dd | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |

| H5b | ~3.2-3.5 | dd | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |

| Aromatic H | ~7.2-7.7 | m | - | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1] | CDCl₃ |

Table 3: IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Compound |

| N-H Stretch | 3100-3300 | General thiazolidinones[3] |

| C-H Stretch (Aromatic) | 3000-3100 | General aromatic compounds[4] |

| C-H Stretch (Aliphatic) | 2850-3000 | General aliphatic compounds[4] |

| C=S Stretch (Thione) | 1020-1250 | Thiazolidine-2-thione[5] |

| C-N Stretch | 1340-1385 | General thiazolidinones[3] |

| C-S Bend | 600-800 | General thiazolidinones[3] |

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Method | Reference Compound |

| [M+H]⁺ | 196.0276 | ESI-MS | Calculated for C₉H₉NS₂ |

| [M+Na]⁺ | 218.0095 | ESI-MS | N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide shows [M+Na]⁺ peak[1] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reaction of (R)-2-amino-1-phenylethanol with carbon disulfide.

Materials:

-

(R)-2-amino-1-phenylethanol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve (R)-2-amino-1-phenylethanol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric amount of a base, such as potassium hydroxide, to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 2-Thiazolidinethione [webbook.nist.gov]

Synthesis of (R)-4-Phenylthiazolidine-2-thione from (R)-phenylglycinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-4-Phenylthiazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis, from the readily available starting material (R)-phenylglycinol. This document details both microwave-assisted and conventional heating methods, providing detailed experimental protocols, quantitative data, and a mechanistic explanation of the transformation.

Introduction

This compound is a crucial chiral building block in the asymmetric synthesis of a wide array of organic molecules, including pharmaceuticals and natural products. Its rigid thiazolidinethione ring structure allows for excellent stereocontrol in various chemical transformations. The synthesis of this compound from the chiral amino alcohol (R)-phenylglycinol is a key process for its accessibility. This guide outlines the chemical pathway, which proceeds via the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization. A notable feature of this reaction is the inversion of configuration at the stereocenter bearing the hydroxyl group.

Reaction Workflow

The overall synthetic process is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two effective methods for the synthesis are presented below: a rapid microwave-assisted protocol and a traditional conventional heating method.

Microwave-Assisted Synthesis

This method offers significantly reduced reaction times and high yields. The following protocol is adapted from the synthesis of the (S)-enantiomer.

Reagents:

-

(R)-phenylglycinol: 1.00 g (7.29 mmol, 1.0 eq.)

-

Triethylamine (Et₃N): 1.84 g (18.22 mmol, 2.5 eq.), 2.5 mL

-

Carbon Disulfide (CS₂): 1.66 g (21.87 mmol, 3.0 eq.), 1.3 mL

-

Dimethyl Sulfoxide (DMSO): 0.3 mL

Procedure:

-

In a 10 mL microwave reaction vessel, combine (R)-phenylglycinol, triethylamine, carbon disulfide, and DMSO.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100 °C with a power of 40 W for 90 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add 50 mL of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Conventional Heating Synthesis (Proposed)

This method utilizes standard laboratory equipment and is based on general procedures for thiazolidinethione synthesis.

Reagents:

-

(R)-phenylglycinol: 1.0 g (7.29 mmol, 1.0 eq.)

-

Potassium Hydroxide (KOH): 0.82 g (14.58 mmol, 2.0 eq.)

-

Carbon Disulfide (CS₂): 1.66 g (21.87 mmol, 3.0 eq.), 1.3 mL

-

Ethanol: 20 mL

Procedure:

-

To a stirred solution of (R)-phenylglycinol in ethanol in a round-bottom flask, add potassium hydroxide pellets.

-

Stir the mixture at room temperature until the KOH is completely dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (30 mL) to the residue and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Parameter | (R)-phenylglycinol (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₁₁NO | C₉H₉NS₂ |

| Molecular Weight | 137.18 g/mol | 195.31 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline powder |

| Melting Point | 75-77 °C | 128-130 °C |

| Optical Rotation | [α]²⁴/D -31.7° (c=0.76 in 1 M HCl) | [α]²⁰/D -204° to -207° (c=0.35 in CHCl₃) |

| Yield (Microwave) | - | ~85% |

| ¹H NMR (CDCl₃, ppm) | - | 8.07 (br s, 1H), 7.41–7.35 (m, 5H), 5.32 (t, J=8.1 Hz, 1H), 3.84 (dd, J=11.0, 8.0 Hz, 1H), 3.48 (dd, J=11.0, 8.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, ppm) | - | 201.0, 137.4, 128.8, 128.7, 125.7, 66.9, 44.0 |

Note: NMR data is for the (S)-enantiomer, which is expected to be identical to the (R)-enantiomer.

Reaction Mechanism

The synthesis of this compound from (R)-phenylglycinol proceeds through a well-established mechanism involving two key steps:

-

Formation of a Dithiocarbamate Intermediate: The amino group of (R)-phenylglycinol acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. The presence of a base (e.g., triethylamine or potassium hydroxide) facilitates the deprotonation of the amino group, enhancing its nucleophilicity, and subsequently deprotonates the hydroxyl group to form an alkoxide.

-

Intramolecular Cyclization: The resulting dithiocarbamate intermediate, containing a nucleophilic alkoxide, undergoes an intramolecular Sₙ2 reaction. The alkoxide attacks the carbon of the dithiocarbamate, displacing one of the sulfur atoms and forming the five-membered thiazolidinethione ring. This step proceeds with an inversion of configuration at the chiral center.

Caption: Proposed mechanism for the synthesis of this compound.

(Note: The image placeholders in the DOT script above would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.)

This guide provides the essential information for the successful synthesis and characterization of this compound. The provided protocols are robust and can be adapted to various laboratory settings. The detailed data and mechanistic insights will be valuable for researchers in organic synthesis and drug development.

A Comprehensive Technical Guide to the Synthesis of (R)-4-Phenylthiazolidine-2-thione from L-phenylalanine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for producing (R)-4-Phenylthiazolidine-2-thione, a valuable chiral auxiliary, from the readily available amino acid L-phenylalanine. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, a detailed and validated experimental protocol, and critical insights into the procedural nuances that ensure high yield and stereochemical fidelity. We will delve into the mechanistic aspects of the key transformations, including the reduction of the carboxylic acid and the subsequent cyclization with carbon disulfide. Visual aids in the form of diagrams will elucidate the reaction mechanism and experimental workflow. All quantitative data is summarized for clarity, and the guide is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Chiral Auxiliaries

In the realm of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral auxiliaries have established themselves as indispensable tools.[1][2][3] These chemical entities are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over the other.[4] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The strategic use of chiral auxiliaries has been instrumental in the synthesis of complex, biologically active molecules, including many pharmaceuticals.[2][4]

This compound, derived from the natural amino acid L-phenylalanine, is a prominent member of the thiazolidinethione class of chiral auxiliaries.[5] Its rigid heterocyclic structure and the steric influence of the phenyl group provide an excellent platform for controlling the stereochemistry of various carbon-carbon bond-forming reactions, such as aldol additions and alkylations.[6][7][8] The ability to source this valuable molecule from the chiral pool of amino acids makes it an attractive and cost-effective option for asymmetric synthesis.[1][9] This guide will provide a detailed roadmap for its preparation.

Synthetic Strategy: From Amino Acid to Chiral Auxiliary

The conversion of L-phenylalanine to this compound involves a two-step sequence. The first critical step is the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding (R)-2-amino-3-phenylpropan-1-ol. The second step involves the cyclization of this amino alcohol with carbon disulfide to form the target thiazolidinethione ring system.

Step 1: Reduction of L-phenylalanine

The direct reduction of a carboxylic acid in the presence of an amine requires a chemoselective reducing agent. While various reagents can accomplish this transformation, a common and effective method involves the use of a borane complex, such as borane-tetrahydrofuran (BH3•THF) or sodium borohydride in the presence of a Lewis acid. This approach efficiently reduces the carboxylic acid without affecting the amine group.

Step 2: Thiazolidinethione Ring Formation

The formation of the thiazolidine-2-thione ring occurs through the reaction of the resulting amino alcohol with carbon disulfide (CS2).[10] This reaction proceeds via a dithiocarbamate intermediate. The amine group of the amino alcohol attacks the electrophilic carbon of CS2, and subsequent intramolecular cyclization involving the hydroxyl group leads to the formation of the five-membered heterocyclic ring with the elimination of water. The stereocenter from L-phenylalanine is retained throughout this process, ensuring the formation of the desired (R)-enantiomer.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic workflow for the preparation of this compound from L-phenylalanine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| L-Phenylalanine | C9H11NO2 | 165.19 | ≥99% |

| Borane-tetrahydrofuran complex | BH3•THF | 85.94 (as complex) | 1 M solution in THF |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | Anhydrous, ≥99.9% |

| Methanol (MeOH) | CH4O | 32.04 | ACS grade |

| Hydrochloric acid (HCl) | HCl | 36.46 | Concentrated (37%) |

| Carbon disulfide (CS2) | CS2 | 76.13 | ≥99% |

| Potassium hydroxide (KOH) | KOH | 56.11 | ≥85% |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ACS grade |

| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | ACS grade |

| Hexanes | C6H14 (mixture) | ~86.18 | ACS grade |

| Anhydrous sodium sulfate | Na2SO4 | 142.04 | Granular |

Step-by-Step Methodology

Step 1: Synthesis of (R)-2-amino-3-phenylpropan-1-ol

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend L-phenylalanine (16.52 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 1 M borane-tetrahydrofuran complex solution (200 mL, 200 mmol) to the stirred suspension via the dropping funnel over a period of 1 hour.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (50 mL).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of 2 M hydrochloric acid and heat to reflux for 1 hour to hydrolyze the borate ester.

-

Cool the solution to room temperature and basify to pH > 12 by the careful addition of 50% aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-amino-3-phenylpropan-1-ol as a white solid.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve the crude (R)-2-amino-3-phenylpropan-1-ol from the previous step in ethanol (100 mL).

-

Add potassium hydroxide (11.22 g, 200 mmol) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (15.23 g, 200 mmol) to the reaction mixture. A yellow precipitate may form.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white to pale yellow solid.[11]

Expected Yield and Characterization

| Product | Theoretical Yield (g) | Expected Yield (%) | Melting Point (°C) |

| This compound | 19.53 | 75-85% | 105-107 |

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Insights

The key to the successful synthesis of this compound lies in understanding the mechanism of the cyclization step.

Caption: Proposed mechanism for the formation of the thiazolidine-2-thione ring.

The reaction is initiated by the nucleophilic attack of the primary amine of (R)-2-amino-3-phenylpropan-1-ol on the electrophilic carbon atom of carbon disulfide, forming a zwitterionic dithiocarbamic acid intermediate.[12][13] In the presence of a base, such as potassium hydroxide, this intermediate is deprotonated to form the dithiocarbamate salt. The alkoxide, formed by deprotonation of the primary alcohol, then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of a water molecule yields the final product, this compound.[10]

Conclusion

This guide has outlined a robust and reliable method for the preparation of this compound from L-phenylalanine. By providing a detailed experimental protocol, mechanistic insights, and a clear synthetic strategy, we aim to empower researchers in the fields of organic synthesis and drug development to confidently produce this valuable chiral auxiliary. The use of readily available starting materials and well-established chemical transformations makes this procedure both practical and scalable. The principles and techniques described herein are foundational for the application of chiral auxiliaries in the broader context of asymmetric synthesis.

References

- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Thiazolidinethiones: A Technical Guide to a Cornerstone of Asymmetric Synthesis

For Immediate Release

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount challenge. For decades, researchers and drug development professionals have sought reliable methods to introduce chirality with precision and efficiency. Among the arsenal of tools available, chiral auxiliaries have proven indispensable. This technical guide delves into the discovery, history, and application of a particularly powerful class of these molecules: thiazolidinethione chiral auxiliaries. From their conceptual origins to their sophisticated applications in the synthesis of complex natural products, this document provides an in-depth exploration of their development and utility.

Discovery and Historical Context

The development of thiazolidinethione chiral auxiliaries is intrinsically linked to the pioneering work on oxazolidinone auxiliaries, famously developed by David A. Evans in the early 1980s. While Evans' auxiliaries revolutionized asymmetric synthesis, the corresponding thione analogs emerged as a significant refinement. The introduction of the thiocarbonyl group offered distinct advantages, including enhanced crystallinity of intermediates and, crucially, milder conditions for auxiliary removal.

A pivotal moment in the history of thiazolidinethione chiral auxiliaries was the work of Yoshimitsu Nagao and his colleagues in the mid-1980s . Their research, particularly a 1986 publication in The Journal of Organic Chemistry, laid the groundwork for the widespread adoption of C-4-chiral 1,3-thiazolidine-2-thiones in highly diastereoselective aldol reactions[1]. This seminal work demonstrated the remarkable stereocontrol exerted by these auxiliaries, paving the way for their application in a multitude of other asymmetric transformations.

Synthesis of Thiazolidinethione Chiral Auxiliaries

A key advantage of thiazolidinethione auxiliaries is their straightforward synthesis from readily available chiral starting materials, typically β-amino alcohols. These precursors are often derived from natural amino acids, providing access to a diverse range of enantiomerically pure auxiliaries.

The general synthetic pathway involves the condensation of a β-amino alcohol with carbon disulfide in the presence of a base.[2] More recently, microwave-assisted syntheses have been developed, offering improved yields and significantly reduced reaction times.[2][3]

Logical Workflow for the Synthesis of Thiazolidinethione Auxiliaries:

Caption: General synthesis of thiazolidinethione chiral auxiliaries.

Asymmetric Aldol Reactions: A Cornerstone Application

The asymmetric aldol reaction is arguably the most significant application of thiazolidinethione chiral auxiliaries. The N-acyl derivatives of these auxiliaries serve as chiral enolate precursors, reacting with aldehydes to form β-hydroxy carbonyl compounds with high levels of diastereoselectivity.

The stereochemical outcome of these reactions is highly dependent on the choice of Lewis acid and base used for enolate formation. For instance, the use of titanium tetrachloride (TiCl₄) and a hindered amine base like (-)-sparteine can selectively generate either the "Evans" or "non-Evans" syn aldol adducts by varying the stoichiometry of the base.[4]

Transition State Model for the Titanium-Mediated Aldol Reaction:

The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model.[5] The rigid, chair-like transition state, involving chelation of the Lewis acid to both the enolate oxygen and the thiocarbonyl sulfur, dictates the facial selectivity of the aldehyde approach.

Caption: Key steps in the asymmetric aldol reaction.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions of N-Propionyl Thiazolidinethione

| Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Isobutyraldehyde | TiCl₄ / (-)-Sparteine (1 eq) | 85 | >99:1 (non-Evans syn) | [4] |

| Isobutyraldehyde | TiCl₄ / (-)-Sparteine (2 eq) | 92 | 97:3 (Evans syn) | [4] |

| Benzaldehyde | TiCl₄ / (-)-Sparteine (1 eq) | 88 | >99:1 (non-Evans syn) | [4] |

| Benzaldehyde | TiCl₄ / (-)-Sparteine (2 eq) | 95 | 98:2 (Evans syn) | [4] |

Expanding the Synthetic Utility: Alkylation and Michael Additions

Beyond aldol reactions, N-acyl thiazolidinethiones are excellent substrates for highly diastereoselective alkylations and Michael additions.

Asymmetric Alkylation: The enolates generated from N-acyl thiazolidinethiones react with a variety of electrophiles, such as alkyl halides, to install new stereocenters with high fidelity. Recent advancements have even demonstrated the use of catalytic nickel(II) complexes for the direct alkylation with stable carbocationic salts.[6]

Michael Additions: Thiazolidinethiones can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. These conjugate additions proceed with high diastereoselectivity, providing access to chiral 1,5-dicarbonyl compounds.

Table 2: Diastereoselectivity in Asymmetric Alkylation and Michael Addition Reactions

| Reaction Type | Substrate | Electrophile/Acceptor | Yield (%) | Diastereoselectivity | Reference |

| Alkylation | N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | Tropylium tetrafluoroborate | 82 | >99:1 | [6] |

| Alkylation | N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione | Trityl tetrafluoroborate | 91 | >99:1 | [6] |

| Michael Addition | (S)-4-Benzyl-1,3-thiazolidine-2-thione | N-Crotonyloxazolidinone | 85 | 95:5 | |

| Michael Addition | (S)-4-Isopropyl-1,3-thiazolidine-2-thione | N-Crotonyloxazolidinone | 82 | 98:2 |

Auxiliary Removal: The Final Step to Chiral Products

A critical aspect of chiral auxiliary-mediated synthesis is the efficient and mild removal of the auxiliary to unveil the desired chiral product. Thiazolidinethiones excel in this regard, offering a variety of cleavage methods that are often gentler than those required for their oxazolidinone counterparts.

Common methods for auxiliary removal include:

-

Hydrolysis: Treatment with mild acid or base.

-

Reduction: Using reagents like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to afford the corresponding alcohol or aldehyde, respectively.

-

Transamidation: Reaction with amines to yield amides.

-

Alcoholysis: Reaction with alcohols in the presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to furnish esters.[7]

Experimental Workflow for Auxiliary Removal:

Caption: Common methods for thiazolidinethione auxiliary removal.

Detailed Experimental Protocols

A. General Procedure for Asymmetric Aldol Addition (Crimmins Protocol): [4]

To a solution of the N-acyl thiazolidinethione (1.0 equiv) in dry dichloromethane (0.1 M) at 0 °C under an argon atmosphere is added titanium tetrachloride (1.0 equiv). The resulting solution is stirred for 5 minutes, followed by the dropwise addition of (-)-sparteine (1.0-2.0 equiv). After stirring for 30 minutes, the reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

B. General Procedure for Diastereoselective Alkylation (Nickel-Catalyzed): [6]

In a glovebox, a vial is charged with (Me₃P)₂NiCl₂ (10 mol %), the N-acyl thiazolidinethione (1.0 equiv), and the carbocationic salt (1.2 equiv). Dry dichloromethane (0.2 M) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the alkylated product.

C. General Procedure for Auxiliary Removal via Alcoholysis: [7]

To a solution of the N-acyl thiazolidinethione adduct (1.0 equiv) in the desired alcohol (e.g., benzyl alcohol, 5.0 equiv) is added 4-(dimethylamino)pyridine (DMAP, 1.2 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the corresponding ester and the recovered chiral auxiliary.

Conclusion

Thiazolidinethione chiral auxiliaries have firmly established their place as a powerful and versatile tool in the field of asymmetric synthesis. Their ease of preparation, high stereodirecting ability in a range of important carbon-carbon bond-forming reactions, and the mild conditions required for their removal make them highly attractive for both academic research and industrial applications in drug development. The foundational work of pioneers like Yoshimitsu Nagao has paved the way for continued innovation, ensuring that these remarkable molecules will remain at the forefront of stereoselective synthesis for years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other biologically active molecules, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit profoundly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule, a process known as asymmetric synthesis, is a critical objective in modern organic chemistry.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] This strategy provides a reliable and well-established method for the creation of a desired stereocenter with a predictable configuration. The general workflow of a chiral auxiliary-mediated synthesis involves three key steps:

-

Attachment: The chiral auxiliary is covalently attached to the substrate molecule.

-

Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction that introduces a new stereocenter. The steric and electronic properties of the auxiliary direct the approach of the reagent, leading to the preferential formation of one diastereomer over the other.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary can be recovered and reused.[2]

This technical guide provides an in-depth overview of some of the most widely used chiral auxiliaries in asymmetric synthesis, including Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. It will detail their mechanisms of action, provide quantitative data on their effectiveness, and present experimental protocols for their application.

Core Principles of Stereochemical Control

The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one diastereomer. This is typically achieved through steric hindrance, where the bulky groups on the auxiliary physically block one face of the reactive center, forcing the incoming reagent to approach from the less hindered face. Additionally, chelation, where a metal ion coordinates to both the auxiliary and the substrate, can create a rigid, well-defined transition state that further enhances stereocontrol.

Evans' Oxazolidinones

Introduced by David A. Evans in the 1980s, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[3][4][5] They are typically derived from readily available α-amino acids, such as valine, phenylalanine, and phenylglycine, making both enantiomeric forms accessible.

Mechanism of Action in Asymmetric Aldol Reactions

The stereochemical outcome of Evans' aldol reactions is well-rationalized by the Zimmerman-Traxler model. The N-acyloxazolidinone is first converted to a boron enolate using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine. This enolate then reacts with an aldehyde through a highly ordered, six-membered chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the aldehyde to approach from the opposite face, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

Quantitative Data for Evans' Oxazolidinone in Aldol Reactions

| Entry | Aldehyde | Diastereomeric Excess (de, %) | Yield (%) |

| 1 | Isobutyraldehyde | >99 | 75 |

| 2 | Benzaldehyde | >99 | 80 |

| 3 | Propionaldehyde | >99 | 78 |

| 4 | p-Tolualdehyde | >99 | 82 |

Data sourced from studies by Ghosh et al.

Experimental Protocols for Evans' Oxazolidinone

1. N-Acylation of the Chiral Oxazolidinone:

-

To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add n-butyllithium (1.05 eq) dropwise.

-

After stirring for 15 minutes, add the desired acyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify the N-acyloxazolidinone by flash column chromatography.

2. Boron-Mediated Asymmetric Aldol Reaction:

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) and cool to -78 °C.

-

Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction by adding a phosphate buffer (pH 7) and allow it to warm to room temperature.

-

Extract the product with an organic solvent and purify by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

-

To obtain the carboxylic acid: Dissolve the aldol adduct in a mixture of THF and water. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at 0 °C.

-

To obtain the alcohol: Treat the aldol adduct with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF or diethyl ether.

-

To obtain the ester: React the aldol adduct with a sodium alkoxide (e.g., sodium methoxide in methanol).

Following the reaction, the chiral auxiliary can often be recovered by extraction and purified for reuse.

Oppolzer's Sultams

Oppolzer's sultams, based on the camphor skeleton, are another powerful class of chiral auxiliaries.[6][7] Their rigid bicyclic structure provides excellent stereocontrol in a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1][6] Both enantiomers are commercially available.

Mechanism of Action in Asymmetric Reactions

Similar to Evans' oxazolidinones, the stereodirecting ability of Oppolzer's sultams arises from their rigid conformation, which effectively shields one face of the enolate or dienophile. In aldol reactions, the formation of a chelated transition state involving a Lewis acid again plays a crucial role in achieving high diastereoselectivity. In Diels-Alder reactions, the sultam auxiliary is attached to the dienophile, and its bulky camphor framework directs the approach of the diene to the less hindered face.

Quantitative Data for Oppolzer's Sultam in Diels-Alder Reactions

| Entry | Diene | Dienophile | Lewis Acid | Diastereomeric Excess (de, %) | Yield (%) |

| 1 | Cyclopentadiene | N-Acryloyl-camphorsultam | TiCl₄ | >98 | 95 |

| 2 | Isoprene | N-Crotonyl-camphorsultam | Et₂AlCl | 95 | 88 |

| 3 | Butadiene | N-Acryloyl-camphorsultam | BF₃·OEt₂ | 92 | 90 |

Representative data compiled from various literature sources.

Experimental Protocols for Oppolzer's Sultam

1. N-Acylation of Oppolzer's Sultam:

-

To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.05 eq) dropwise.

-

After stirring for 30 minutes, add the desired acyl chloride or anhydride (1.1 eq).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Purify the N-acylsultam by recrystallization or column chromatography.

2. Asymmetric Diels-Alder Reaction:

-

Dissolve the N-enoyl-camphorsultam (1.0 eq) in anhydrous DCM (0.1 M) and cool to the desired temperature (e.g., -78 °C or 0 °C).

-

Add the Lewis acid (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂) (1.0-1.2 eq) dropwise.

-

After stirring for 15-30 minutes, add the diene (1.5-2.0 eq).

-

Stir the reaction at the same temperature until completion (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate).

-

Extract the cycloadduct and purify by column chromatography.

3. Cleavage of the Oppolzer's Sultam Auxiliary:

-

Cleavage to the corresponding carboxylic acid can be achieved by hydrolysis with reagents such as lithium hydroxide in aqueous THF.

-

Reductive cleavage to the alcohol can be performed using reagents like lithium aluminum hydride.

Meyers' Chiral Formamidines

Chiral formamidines, developed by A.I. Meyers, are particularly useful for the asymmetric alkylation of α-amino carbanions, providing an effective route to enantiomerically enriched alkaloids and other nitrogen-containing compounds.[8] The auxiliary is typically derived from a chiral amino alcohol, such as valinol.

Mechanism of Stereocontrol

The chiral formamidine is attached to a secondary amine. Deprotonation of the carbon alpha to the nitrogen with a strong base (e.g., sec-butyllithium or tert-butyllithium) generates a lithiated carbanion. The lithium cation is thought to chelate to the oxygen of the auxiliary and the nitrogen of the formamidine, creating a rigid, planar five-membered ring. This chelation, along with the steric bulk of the auxiliary's substituent (e.g., an isopropyl group from valinol), directs the approach of an electrophile from the less hindered face of the carbanion.

Quantitative Data for Meyers' Chiral Formamidine Alkylation

| Entry | Substrate (Tetrahydroisoquinoline derivative) | Electrophile | Diastereomeric Excess (de, %) | Yield (%) |

| 1 | N-Formamidinyl-1,2,3,4-tetrahydroisoquinoline | Methyl iodide | >98 | 90 |

| 2 | N-Formamidinyl-1,2,3,4-tetrahydroisoquinoline | Ethyl iodide | 97 | 85 |

| 3 | N-Formamidinyl-1,2,3,4-tetrahydroisoquinoline | Benzyl bromide | 96 | 88 |

Data representative of typical results from the Meyers group.

Experimental Protocols for Meyers' Chiral Formamidines

1. Synthesis of the Chiral Formamidine Auxiliary:

-

The chiral amino alcohol (e.g., (S)-valinol) is reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding formamidine.[8]

2. Attachment to the Amine Substrate:

-

The secondary amine substrate is heated with the chiral formamidine to effect a transamination reaction, yielding the desired substrate-auxiliary adduct.

3. Asymmetric Alkylation:

-

Dissolve the formamidine-derivatized substrate in anhydrous THF and cool to -78 °C.

-

Add a strong alkyllithium base (e.g., sec-BuLi or tert-BuLi) dropwise to generate the α-lithiated carbanion.

-

After a short period of stirring at low temperature, add the electrophile (e.g., an alkyl halide).

-

Continue stirring at low temperature until the reaction is complete.

-

Quench the reaction with a proton source (e.g., methanol or water).

4. Cleavage of the Formamidine Auxiliary:

-

The formamidine auxiliary can be removed by acidic hydrolysis (e.g., with hydrazine and acetic acid or dilute hydrochloric acid) to reveal the α-alkylated amine.

Visualizing Workflows and Mechanisms

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the general workflow of a chiral auxiliary-mediated synthesis and the transition state model for an Evans' aldol reaction.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Role of (R)-4-Phenylthiazolidine-2-thione as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Phenylthiazolidine-2-thione stands as a versatile and powerful chiral building block in the field of asymmetric synthesis. Its rigid heterocyclic structure, derived from (R)-phenylglycinol, provides a well-defined steric environment that allows for high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of its applications, including detailed experimental protocols and quantitative data to facilitate its use in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of (R)-phenylglycinol with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of this compound

To a stirred solution of (R)-phenylglycinol (1 equivalent) in ethanol, potassium hydroxide (2 equivalents) is added. The mixture is stirred until the base is completely dissolved. Carbon disulfide (2 equivalents) is then added dropwise to the reaction mixture at a controlled temperature, typically around 40°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by recrystallization to afford pure this compound.

Applications in Asymmetric Synthesis

This compound is primarily employed as a chiral auxiliary. It is first acylated at the nitrogen atom to form an N-acyl derivative, which then directs the stereochemical outcome of subsequent reactions of the enolate.

Asymmetric Aldol Reactions

N-Acyl-(R)-4-phenylthiazolidine-2-thiones are excellent substrates for asymmetric aldol reactions, yielding syn-aldol products with high diastereoselectivity. The titanium enolates of these N-acyl derivatives react with various aldehydes to afford the corresponding aldol adducts in good yields.

Table 1: Asymmetric Aldol Reactions of N-Propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with Various Aldehydes

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 55 | 82:18 |

| 2,4-Dimethoxybenzaldehyde | 86 | 68:32 |

| 4-Chlorobenzaldehyde | 70 | 93:7 |

| 4-Nitrobenzaldehyde | 75 | 97:3 |

Data adapted from a study on the analogous (4S)-benzyl-1,3-thiazolidin-2-one, which serves as a good model for the phenyl-substituted auxiliary.

Experimental Protocol: Asymmetric Aldol Reaction

To a solution of the N-propionyl-(R)-4-phenylthiazolidine-2-thione (1 equivalent) in anhydrous dichloromethane at -78°C under an inert atmosphere, titanium tetrachloride (1.1 equivalents) is added dropwise. The resulting mixture is stirred for a few minutes, followed by the addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction mixture is then warmed to -10°C and stirred for 1-2 hours to ensure complete enolate formation. The aldehyde (1.2 equivalents) is then added dropwise, and the reaction is stirred for several hours at -10°C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired aldol adduct.

Asymmetric Alkylation

The enolates of N-acyl-(R)-4-phenylthiazolidine-2-thiones can be alkylated with various electrophiles to introduce new stereocenters with high diastereoselectivity. However, the reaction can be challenging, with the potential for side products.

Experimental Protocol: Asymmetric Alkylation

A solution of N-acyl-(R)-4-phenylthiazolidine-2-thione (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A strong base such as n-butyllithium or sodium bis(trimethylsilyl)amide (1.1 equivalents) is added dropwise to generate the enolate. After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) is added. The reaction mixture is stirred at -78°C for several hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography. It is important to note that S-alkylation can be a significant side reaction.

Asymmetric Michael Additions

While less commonly reported, derivatives of this compound can be utilized in asymmetric Michael additions to α,β-unsaturated carbonyl compounds, providing access to chiral 1,5-dicarbonyl compounds. The stereochemical outcome is dictated by the chiral auxiliary.

Cleavage of the Chiral Auxiliary

A crucial step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. Various methods can be employed depending on the desired functional group.

Table 2: Methods for the Cleavage of N-Acyl-(R)-4-phenylthiazolidine-2-thione Derivatives

| Desired Product | Reagents and Conditions |

| Carboxylic Acid | LiOH, H₂O₂ in THF/H₂O |

| Primary Alcohol | LiBH₄ in THF or Et₂O |

| Aldehyde | DIBAL-H in THF or Toluene at -78°C |

| Ester | NaOMe in MeOH |

Experimental Protocol: Cleavage to a Carboxylic Acid

The N-acyl-(R)-4-phenylthiazolidine-2-thione derivative (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water. The solution is cooled to 0°C, and lithium hydroxide (excess) and 30% aqueous hydrogen peroxide (excess) are added sequentially. The reaction mixture is stirred at 0°C until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted. The chiral auxiliary can often be recovered from the reaction mixture.

Visualization of Key Processes

Synthesis of this compound

Caption: Synthetic route to this compound.

General Workflow for Asymmetric Synthesis

Caption: General workflow using the chiral auxiliary.

Signaling Pathway for Diastereoselective Aldol Reaction

Caption: Key steps in the asymmetric aldol reaction.

(R)-4-Phenylthiazolidine-2-thione: A Chiral Building Block for Advanced Materials

An In-depth Technical Guide on Potential Material Science Applications

Executive Summary